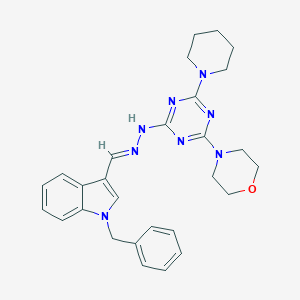
2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, commonly known as EIMAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EIMAF belongs to the family of chromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of EIMAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EIMAF has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Additionally, EIMAF has been found to inhibit the activity of RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses.
Biochemical and physiological effects:
EIMAF has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which suggests that it has antioxidant properties. EIMAF has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, EIMAF has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EIMAF is its diverse biological activities, which makes it a potential candidate for the development of new drugs. Additionally, EIMAF has been found to exhibit low toxicity in in vitro and in vivo studies. However, one of the major limitations of EIMAF is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of EIMAF is relatively complex and requires several steps, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on EIMAF. One of the potential applications of EIMAF is in the development of new anticancer drugs. Further studies are needed to investigate the mechanism of action of EIMAF in cancer cells and to optimize its structure for improved activity. Additionally, EIMAF has shown promising results in the treatment of viral infections, and further studies are needed to investigate its antiviral activity in vivo. Finally, the development of new methods for the synthesis of EIMAF may improve its availability for research purposes.
In conclusion, EIMAF is a synthetic compound that has shown promising results in various scientific research applications. It exhibits diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities. The mechanism of action of EIMAF involves the inhibition of various enzymes and signaling pathways. EIMAF has several advantages, including low toxicity and diverse biological activities, but its low solubility in water and complex synthesis may limit its availability for research purposes. There are several future directions for the research on EIMAF, including the development of new anticancer and antiviral drugs, and the optimization of its structure for improved activity.
Métodos De Síntesis
The synthesis of EIMAF involves the condensation of 4-ethoxy-3-iodo-5-methoxybenzaldehyde and dimedone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with malononitrile and ammonium acetate to yield EIMAF. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
EIMAF has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. EIMAF has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, EIMAF has been found to inhibit the replication of several viruses, including HIV and HCV.
Propiedades
Nombre del producto |
2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C21H23IN2O4 |
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H23IN2O4/c1-5-27-19-13(22)6-11(7-15(19)26-4)17-12(10-23)20(24)28-16-9-21(2,3)8-14(25)18(16)17/h6-7,17H,5,8-9,24H2,1-4H3 |
Clave InChI |
YEKYGBDWZHFGIB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
